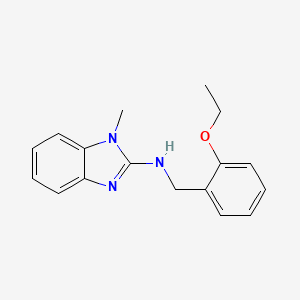
2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile, also known as CL-218,872, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of acrylonitrile derivatives, which have been extensively investigated for their biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile involves the inhibition of the α2C-adrenoceptor, which leads to an increase in the release of norepinephrine in the central nervous system. This increase in norepinephrine levels has been shown to have therapeutic effects on various neurological disorders.
Biochemical and physiological effects:
2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure, and the inhibition of platelet aggregation. These effects are mediated through the α2C-adrenoceptor, which is the primary target of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile in lab experiments include its high affinity and selectivity for the α2C-adrenoceptor, which allows for the precise modulation of norepinephrine release. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile, including the investigation of its potential as a therapeutic agent for various neurological disorders, the development of new synthetic methods for this compound, and the exploration of its other biological activities. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its eventual use as a clinical drug.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile involves the reaction of 2-chlorobenzaldehyde with 1-ethyl-3-indolylacetonitrile in the presence of a base. This reaction leads to the formation of the target compound as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile has been studied for its potential as a selective antagonist of the α2C-adrenoceptor, which plays a crucial role in regulating the release of norepinephrine in the central nervous system. This compound has been shown to have high affinity and selectivity for the α2C-adrenoceptor, making it a promising candidate for the treatment of various neurological disorders, such as depression, anxiety, and neuropathic pain.
Propiedades
IUPAC Name |
(E)-2-(2-chlorophenyl)-3-(1-ethylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2/c1-2-22-13-15(17-8-4-6-10-19(17)22)11-14(12-21)16-7-3-5-9-18(16)20/h3-11,13H,2H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISZERBKQWDWQX-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-chlorophenyl)-3-(1-ethylindol-3-yl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804226.png)


![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)


